2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide
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Overview
Description
2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a versatile compound used in various scientific research fields. It exhibits intriguing properties and finds applications in pharmaceuticals, organic synthesis, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with the cb2 receptor , which plays a crucial role in managing inflammatory and neuropathic pain .
Mode of Action
It’s worth noting that compounds acting on the cb2 receptor typically work by modulating the receptor’s activity, which can lead to changes in the perception of pain .
Biochemical Pathways
Compounds that act on the cb2 receptor are known to influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Result of Action
Modulation of the cb2 receptor can result in altered pain perception, providing potential therapeutic benefits for conditions like inflammatory and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves multiple steps. One common method includes the reaction of 2-phenoxypropanoic acid with 4-(phenylthio)tetrahydro-2H-pyran-4-yl)methylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-tetrahydro-2H-pyran: This compound shares the tetrahydro-2H-pyran structure but lacks the phenylthio and amide groups.
Tetrahydro-2H-pyran-2-carbaldehyde: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is unique due to its combination of phenoxy, phenylthio, and amide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-phenoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-17(25-18-8-4-2-5-9-18)20(23)22-16-21(12-14-24-15-13-21)26-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRVTDBVJYCHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)SC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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